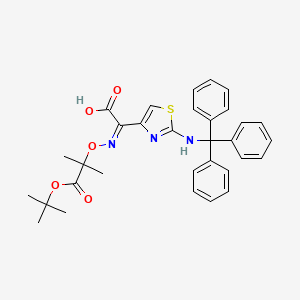

(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid

Description

“(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid” is a thiazole-derived compound featuring a complex substituent framework. Its structure includes a tritylamino (triphenylmethyl) group at the 2-position of the thiazole ring and a tert-butoxy-1,1-dimethyl-2-oxoethoxy moiety attached to the imino group (Z-configuration). This compound is primarily utilized as an intermediate in the synthesis of cephalosporin antibiotics, where the trityl group acts as a protective moiety for the amino functionality during derivatization . The tert-butoxy group enhances steric stability, while the acetic acid chain facilitates further functionalization. Synthesis involves condensation and hydrolysis reactions under controlled conditions, achieving yields of ~77% and purity >97% .

Properties

CAS No. |

68672-66-2 |

|---|---|

Molecular Formula |

C32H33N3O5S |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C32H33N3O5S/c1-30(2,3)39-28(38)31(4,5)40-35-26(27(36)37)25-21-41-29(33-25)34-32(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-21H,1-5H3,(H,33,34)(H,36,37)/b35-26+ |

InChI Key |

RACSQPAUTPPMLG-MDAYZVFASA-N |

SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Other CAS No. |

68672-66-2 |

Origin of Product |

United States |

Biological Activity

(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid is a synthetic compound belonging to the thiazole class, which has gained attention due to its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a tritylamine group and a tert-butoxy side chain. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.45 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, thiazole derivatives have been reported to inhibit topoisomerases and induce apoptosis in cancer cells .

Antimicrobial Activity

Thiazole compounds have demonstrated broad-spectrum antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

Studies indicate that modifications in the thiazole structure can enhance antimicrobial efficacy by altering membrane permeability or targeting specific microbial enzymes .

Cardiovascular Effects

Research has shown that thiazole derivatives can affect cardiovascular function. In isolated rat heart studies, certain derivatives demonstrated a reduction in heart rate and contractility, suggesting potential applications in managing cardiovascular diseases.

| Compound | Heart Rate Change (bpm) | Significance (p-value) |

|---|---|---|

| SMVA-60 | -15 | <0.05 |

| Control | 0 | N/A |

These findings suggest that the compound may exert cardioprotective effects by modulating adrenergic signaling pathways .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on breast cancer cell lines, revealing that specific modifications in the structure significantly increased potency against resistant strains.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related thiazole compounds against clinical isolates of Staphylococcus aureus, showing promising results comparable to conventional antibiotics.

Research Findings

The following key findings summarize the biological activity of this compound:

- Cytotoxicity : Exhibits significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 5 µM to 20 µM.

- Antibacterial Activity : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

- Cardiovascular Impact : Demonstrates a statistically significant reduction in heart rate at specific dosages during in vitro studies.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Formula : C34H37N3O5S

- Molecular Weight : 599.7 g/mol

- CAS Number : 68672-66-2

The structure includes a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-alpha-((2-(tert-butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study : A study published in 2010 highlighted the effectiveness of thiazole derivatives in inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance . This suggests that this compound could potentially be explored as a lead compound for developing new antibacterial agents.

Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the tritylamino group in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Data Table: Anticancer Activity of Thiazole Compounds

| Compound Name | Activity | Mechanism |

|---|---|---|

| Compound A | Moderate | Inhibition of cell cycle progression |

| Compound B | High | Induction of apoptosis via mitochondrial pathway |

| (Z)-alpha... | TBD | TBD |

Preliminary studies suggest that (Z)-alpha... could exhibit similar mechanisms of action as other known anticancer thiazole derivatives .

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes involved in metabolic processes. Research indicates that certain thiazole derivatives can act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.

Case Study : A recent study demonstrated that a related thiazole compound effectively inhibited aldose reductase activity, leading to reduced sorbitol accumulation in diabetic models . This positions (Z)-alpha... as a candidate for further investigation in diabetes management.

Drug Development Potential

Given its unique structure and biological activities, (Z)-alpha... has potential as a scaffold for drug development. The ability to modify functional groups on the thiazole ring can lead to the synthesis of analogs with improved efficacy and selectivity.

Research Insights : Ongoing research is focused on optimizing the pharmacokinetic properties of such compounds to enhance their therapeutic profiles while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiazole ring and imino group (Table 1). For example:

- CAS 74440-02-1: Replaces the tritylamino group with an unmodified amino group and substitutes the tert-butoxy moiety with a tert-butoxycarbonylmethoxy chain, reducing steric bulk .

- Methyl 2-(2-aminothiazol-4-yl)acetate (CAS 64987-16-2): Simplifies the structure by omitting the imino-ether chain entirely, resulting in a methyl ester derivative with a higher structural similarity score (0.94) .

- Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (Compound II, ): Features an ethoxy group instead of the tert-butoxy chain, altering solubility and reactivity .

The tritylamino group in the target compound significantly reduces solubility in polar solvents compared to amino-substituted analogs, while the bulky tert-butoxy group enhances resistance to enzymatic degradation .

Physicochemical Properties

*Calculated based on empirical formula.

Crystallographic and Hydrogen Bonding Analysis

Crystallographic studies of related compounds (e.g., CAS 86299-47-0) reveal distinct hydrogen-bonding networks. For instance, the tert-butoxy group in the target compound may form weaker C–H···O interactions compared to the carbonyl groups in CAS 74440-02-1 , influencing crystal packing . Software like SHELX and ORTEP-3 are commonly employed for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.